4-Diazoimidazole-5-carboxamide
Overview
Description
“4-Diazoimidazole-5-carboxamide” is a heterocyclic organic compound with the molecular formula C4H3N5O . It is also known as “Temozolomide Impurity D” and "Temozolomide related compound A" . It has a molecular weight of 137.10 .
Synthesis Analysis
The synthesis of 4-Diazoimidazole-5-carboxamide involves the interaction of 5-diazoimidazole-4-carboxamide (Diazo-IC), prepared efficiently and safely from 5-aminoimidazole-4-carboxamide (AIC), and an isocyanate in a mixed solvent system .
Molecular Structure Analysis
The molecular structure of 4-Diazoimidazole-5-carboxamide is represented by the formula C4H3N5O . The average mass is 137.100 Da and the monoisotopic mass is 137.033752 Da .
Physical And Chemical Properties Analysis
4-Diazoimidazole-5-carboxamide is a solid substance . It is soluble in Dimethyl Sulfoxide and Methanol . The melting point is greater than 1900°C (lit.) (dec.) . It has 6 H bond acceptors and 2 H bond donors .
Scientific Research Applications
Environmental and Biological Hazards
4-Diazoimidazole-5-carboxamide demonstrates a potent electrophilic reactant property similar to carcinogenic forms of certain nitrosamines and nitrosamides. It exhibits mutagenicity in Salmonella typhimurium TA 100, suggesting potential environmental and biological hazards. This warrants further study of aryl and heterocyclic diazo compounds as a class for their potential biological risk (Lower et al., 1977).
Antitumor Research
4-Diazoimidazole-5-carboxamide was a precursor in the development of DTIC (dacarbazine), an antitumor agent. This compound was modified to create derivatives with enhanced activity against various rodent neoplasms. These studies shed light on the chemistry, metabolism, and biological activity of DTIC and its congeners, contributing significantly to cancer treatment research (Montgomery, 1976).
Antimicrobial Activity
A series of 5-diazoimidazole-4-carboxamide derivatives have been synthesized and tested for their antimicrobial properties. Certain compounds within this series displayed notable antifungal activity, suggesting potential applications in addressing fungal infections (Varoli et al., 1997).
Interaction with Cellular Processes
4-Diazoimidazole-5-carboxamide has been observed to affect various cellular processes. For example, it was found to be highly inhibitory in Bacillus subtilis under light conditions, with its diazo compound playing a significant role in its mechanism of action (Saunders & Schultz, 1972).
Synthesis and Chemistry
The compound's role in the synthesis of other medically significant chemicals has been explored. For instance, its interaction with alkyl and aryl isocyanates led to the creation of novel compounds with potential antitumor applications, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one (Stevens et al., 1984).
Mechanism of Action
While the precise mechanism of action of 4-Diazoimidazole-5-carboxamide is not fully understood, it is suggested that its antitumor activity may be due to in vivo conversion to 5-diazoimidazole-4-carboxamide and nor nitrogen mustard, resulting in antimetabolite and possibly alkylating activity . Another study suggests that they function as prodrugs of alkyldiazonium reactive intermediates .
Safety and Hazards
properties
IUPAC Name |
5-carbamoyl-1H-imidazole-4-diazonium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c5-3(10)2-4(9-6)8-1-7-2/h1H,(H2-,5,7,8,10)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPULRJKDSGAKML-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N5O+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64038-55-7 (chloride) | |
Record name | 4-Diazoimidazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901031198 | |
Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Diazoimidazole-5-carboxamide | |
CAS RN |
24316-91-4, 26230-33-1 | |
Record name | 4-Diazoimidazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024316914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diazo-ica | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Aminocarbonyl)-1H-imidazole-5-diazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Diazoimidazole-5-carboxamide exert its biological effects?
A: 4-Diazoimidazole-5-carboxamide is a potent electrophilic reactant, similar to the proposed carcinogenic forms of arylalkylnitrosamines and arylnitrosamides []. This suggests that its biological activity stems from its ability to react with nucleophilic groups within cellular components, such as DNA. This interaction can lead to DNA damage and contribute to its observed mutagenicity [].
Q2: What is the connection between 4-Diazoimidazole-5-carboxamide and the antitumor agent Dacarbazine (DTIC)?
A: 4-Diazoimidazole-5-carboxamide is a photo-degradation product of Dacarbazine (DTIC) []. This degradation, often triggered by light exposure during DTIC preparation or administration, can lead to the formation of 4-Diazoimidazole-5-carboxamide. The accumulation of 4-Diazoimidazole-5-carboxamide is linked to pain reactions experienced by patients during intravenous infusions of DTIC [].
Q3: Beyond its potential toxicity, does 4-Diazoimidazole-5-carboxamide possess any notable pharmacological properties?
A: Research indicates that 4-Diazoimidazole-5-carboxamide, alongside related compounds like 4-(mono- or di-substituted) triazenoimidazole-5-carboxamide, exhibits inhibitory effects on tumor and bacterial cell growth []. Additionally, these compounds have demonstrated effects on respiration, blood pressure, peripheral blood vessels, and the gastrointestinal tract in animal models []. These findings suggest potential pharmacological applications warranting further investigation.
Q4: What is the significance of 4-Diazoimidazole-5-carboxamide in the development of new antitumor agents?
A: 4-Diazoimidazole-5-carboxamide serves as a crucial intermediate in synthesizing imidazo[5,1-d]-1,2,3,5-tetrazines, a class of compounds with antitumor activity []. Researchers are exploring these compounds, structurally related to temozolomide, as potential treatments for glioblastoma. Notably, some derivatives demonstrate the ability to overcome resistance mechanisms in human glioblastoma cell lines, offering promise for improved therapeutic outcomes [].
Q5: Are there any concerns about the stability of 4-Diazoimidazole-5-carboxamide, especially in the context of pharmaceutical preparations?
A: Yes, 4-Diazoimidazole-5-carboxamide is susceptible to degradation upon exposure to light, particularly at temperatures of 4°C and 25°C []. This sensitivity highlights the importance of light-shielding measures during the preparation, storage, and administration of pharmaceutical formulations containing Dacarbazine (DTIC), to minimize the formation of 4-Diazoimidazole-5-carboxamide and potentially mitigate adverse effects [].
Q6: Does 4-Diazoimidazole-5-carboxamide have any effects on enzyme activity?
A: Research indicates that 4-Diazoimidazole-5-carboxamide can increase the activity of monoamine oxidase (MAO) in rat liver []. This finding, while requiring further investigation, highlights the potential for 4-Diazoimidazole-5-carboxamide to interact with enzymatic pathways and influence cellular processes.
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